molecular formula C12H17NO3S B13876198 Methyl 4-hydroxy-2-methyl-4-(1,3-thiazol-2-yl)cyclohexane-1-carboxylate

Methyl 4-hydroxy-2-methyl-4-(1,3-thiazol-2-yl)cyclohexane-1-carboxylate

Cat. No.: B13876198
M. Wt: 255.34 g/mol
InChI Key: MVYLPPQERNWYRE-UHFFFAOYSA-N
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Description

Methyl 4-hydroxy-2-methyl-4-(1,3-thiazol-2-yl)cyclohexane-1-carboxylate is a complex organic compound featuring a thiazole ring, a cyclohexane ring, and various functional groups. Thiazole rings are known for their diverse biological activities and are found in many biologically active molecules . This compound’s unique structure makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-hydroxy-2-methyl-4-(1,3-thiazol-2-yl)cyclohexane-1-carboxylate typically involves multiple steps, starting with the formation of the thiazole ring. One common method involves the reaction of a thioamide with a haloketone under basic conditions to form the thiazole ring . The cyclohexane ring can be introduced through a Diels-Alder reaction, followed by functional group modifications to introduce the hydroxyl and carboxylate groups.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-hydroxy-2-methyl-4-(1,3-thiazol-2-yl)cyclohexane-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Electrophiles such as halogens (Cl₂, Br₂), nitrating agents (HNO₃)

Major Products Formed

    Oxidation: Formation of ketones or aldehydes from the hydroxyl group.

    Reduction: Formation of primary or secondary alcohols from the carboxylate group.

    Substitution: Formation of halogenated or nitrated thiazole derivatives.

Scientific Research Applications

Methyl 4-hydroxy-2-methyl-4-(1,3-thiazol-2-yl)cyclohexane-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-hydroxy-2-methyl-4-(1,3-thiazol-2-yl)cyclohexane-1-carboxylate involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit microbial enzymes, leading to antimicrobial effects . The compound’s structure allows it to fit into specific binding sites, affecting biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-hydroxy-2-methyl-4-(1,3-thiazol-2-yl)cyclohexane-1-carboxylate is unique due to its combination of a thiazole ring with a cyclohexane ring and various functional groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C12H17NO3S

Molecular Weight

255.34 g/mol

IUPAC Name

methyl 4-hydroxy-2-methyl-4-(1,3-thiazol-2-yl)cyclohexane-1-carboxylate

InChI

InChI=1S/C12H17NO3S/c1-8-7-12(15,11-13-5-6-17-11)4-3-9(8)10(14)16-2/h5-6,8-9,15H,3-4,7H2,1-2H3

InChI Key

MVYLPPQERNWYRE-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CCC1C(=O)OC)(C2=NC=CS2)O

Origin of Product

United States

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